Benzyl trans-3-fluorocyclobutanecarboxylate
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Overview
Description
Benzyl trans-3-fluorocyclobutanecarboxylate is a chemical compound with the molecular formula C12H13FO2 and a molecular weight of 208.23 g/mol . . This compound is characterized by the presence of a fluorine atom on the cyclobutane ring, which is esterified with a benzyl group.
Preparation Methods
The synthesis of Benzyl trans-3-fluorocyclobutanecarboxylate typically involves the esterification of trans-3-fluorocyclobutanecarboxylic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often include refluxing the mixture to ensure complete esterification .
Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to increase yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure the high quality of the final product .
Chemical Reactions Analysis
Benzyl trans-3-fluorocyclobutanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ester group to an alcohol. Lithium aluminum hydride (LiAlH4) is a typical reducing agent used for this purpose.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 typically yields carboxylic acids, while reduction with LiAlH4 results in alcohols .
Scientific Research Applications
Benzyl trans-3-fluorocyclobutanecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways involving fluorinated compounds.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals that leverage its unique chemical properties.
Mechanism of Action
The mechanism of action of Benzyl trans-3-fluorocyclobutanecarboxylate involves its interaction with specific molecular targets. The fluorine atom in the compound can form strong hydrogen bonds with biological molecules, influencing their structure and function. This interaction can affect various biochemical pathways, making the compound useful in drug design and development .
Comparison with Similar Compounds
Benzyl trans-3-fluorocyclobutanecarboxylate can be compared with other similar compounds such as:
Benzyl benzoate: Used in the treatment of scabies and lice, it has a different mechanism of action and application.
Benzyl-substituted metallocarbene compounds: These compounds have shown promising antibacterial and anticancer activity, highlighting the potential of benzyl-substituted compounds in medicinal chemistry.
The uniqueness of this compound lies in its fluorinated cyclobutane ring, which imparts distinct chemical and biological properties compared to other benzyl esters .
Properties
CAS No. |
1262278-59-0 |
---|---|
Molecular Formula |
C12H13FO2 |
Molecular Weight |
208.23 g/mol |
IUPAC Name |
benzyl 3-fluorocyclobutane-1-carboxylate |
InChI |
InChI=1S/C12H13FO2/c13-11-6-10(7-11)12(14)15-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 |
InChI Key |
KWYHSQOGUKAHBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1F)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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